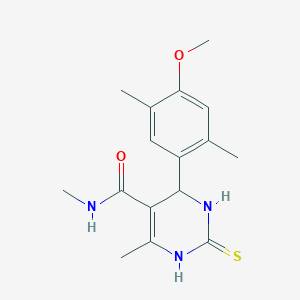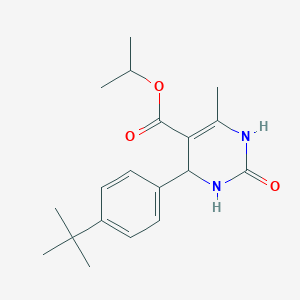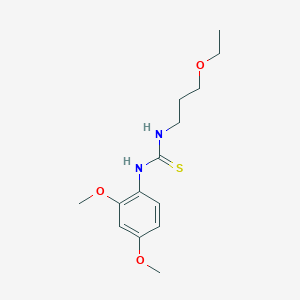![molecular formula C17H14ClF3N2O2 B3985779 1-(2-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B3985779.png)
1-(2-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol
Descripción general
Descripción
1-(2-chlorophenoxy)-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]-2-propanol is a chemical compound that belongs to the class of beta-adrenergic receptor antagonists. It is commonly referred to as nadolol and is used in the treatment of high blood pressure, angina, and arrhythmias.
Mecanismo De Acción
Nadolol works by blocking the beta-adrenergic receptors in the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, as well as a reduction in the workload of the heart. Nadolol also has anti-arrhythmic properties, which can help to prevent abnormal heart rhythms.
Biochemical and Physiological Effects:
Nadolol has been shown to have a number of biochemical and physiological effects. It can reduce the release of renin, a hormone that regulates blood pressure, and can also decrease the levels of norepinephrine, a neurotransmitter that is involved in the fight or flight response. Nadolol can also reduce the activity of the sympathetic nervous system, which is responsible for regulating heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of nadolol in lab experiments is its specificity for beta-adrenergic receptors. This allows researchers to study the effects of beta-adrenergic receptor blockade on various physiological processes. However, nadolol has a relatively long half-life, which can make it difficult to control the duration of its effects in experiments.
Direcciones Futuras
There are several potential future directions for research on nadolol. One area of interest is the use of nadolol in the treatment of anxiety disorders, such as social anxiety disorder and generalized anxiety disorder. Another area of research is the use of nadolol in the prevention of migraine headaches. Finally, there is ongoing research on the use of nadolol in combination with other drugs for the treatment of hypertension, heart failure, and other cardiovascular conditions.
Conclusion:
In conclusion, nadolol is a beta-adrenergic receptor antagonist that has a number of potential therapeutic applications. It has been extensively studied for its effects on blood pressure, heart rate, and arrhythmias, and has also been investigated for its potential use in the treatment of anxiety disorders and migraine headaches. While nadolol has some limitations in lab experiments, its specificity for beta-adrenergic receptors makes it a valuable tool for studying the effects of beta-blockade on physiological processes.
Aplicaciones Científicas De Investigación
Nadolol has been extensively studied for its therapeutic potential in the treatment of hypertension, angina, and arrhythmias. It has also been investigated for its potential use in the prevention of migraine headaches and the treatment of anxiety disorders. Nadolol has been shown to be effective in reducing blood pressure and heart rate, as well as improving exercise tolerance in patients with heart failure.
Propiedades
IUPAC Name |
1-(2-chlorophenoxy)-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O2/c18-12-5-1-4-8-15(12)25-10-11(24)9-23-14-7-3-2-6-13(14)22-16(23)17(19,20)21/h1-8,11,24H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYNEZRTUORQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(COC3=CC=CC=C3Cl)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(1H-indol-3-yl)ethyl]-N'-methylthiourea](/img/structure/B3985704.png)
![6-amino-3-(2-chlorophenyl)-4-(2,5-difluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3985717.png)
![6-methyl-7-(1-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B3985720.png)

![4-{4-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B3985728.png)

![6-amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(2-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3985742.png)

![N-(2-methoxyethyl)-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B3985758.png)

![4-[4-(2-furoyl)-1-piperazinyl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B3985787.png)

![isopropyl 4-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3985791.png)
![4-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B3985800.png)